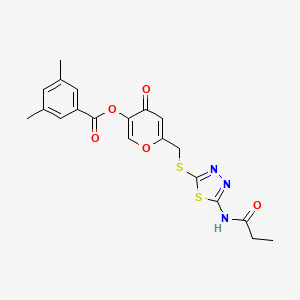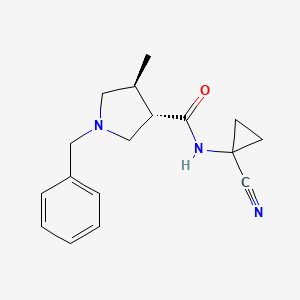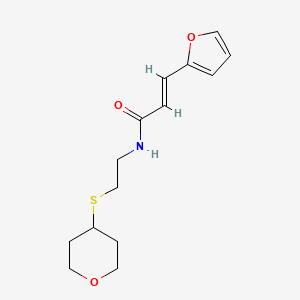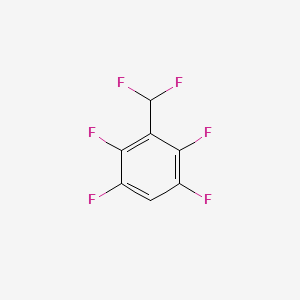![molecular formula C16H9Cl2N5O2 B2558863 7-cloro-N-(3-clorofenil)-5-hidroxi[1,2,3]triazolo[1,5-a]quinazolina-3-carboxamida CAS No. 1040698-78-9](/img/structure/B2558863.png)
7-cloro-N-(3-clorofenil)-5-hidroxi[1,2,3]triazolo[1,5-a]quinazolina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C16H9Cl2N5O2 and its molecular weight is 374.18. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antifúngicas
El núcleo triazol del compuesto es conocido por sus propiedades antifúngicas. Los triazoles interfieren con la síntesis de ergosterol, un componente esencial de las membranas celulares de los hongos. Esta disrupción conduce a un aumento de la permeabilidad de la membrana y, en última instancia, a la muerte de las células fúngicas . El potencial del compuesto como agente antifúngico podría explorarse en el desarrollo de nuevos tratamientos para infecciones fúngicas, particularmente aquellas resistentes a los medicamentos actuales.
Potencial Anticancerígeno
Los derivados de la quinazolina han sido estudiados por sus actividades anticancerígenas. Pueden actuar como inhibidores de quinasas, interrumpiendo las vías de señalización que a menudo están hiperactivas en las células cancerosas . La estructura específica de nuestro compuesto puede ofrecer un enfoque novedoso para atacar ciertos tipos de células cancerosas, lo que podría conducir al desarrollo de nuevos agentes quimioterapéuticos.
Propiedades Antibacterianas
Tanto el triazol como los componentes de la quinazolina han mostrado eficacia contra infecciones bacterianas. El compuesto podría diseñarse para atacar cepas bacterianas multirresistentes, proporcionando una nueva arma en la lucha contra la resistencia bacteriana . Su acción dual podría hacerlo particularmente eficaz contra un amplio espectro de patógenos bacterianos.
Efectos Antiinflamatorios y Analgésicos
La estructura del compuesto sugiere potenciales efectos antiinflamatorios y analgésicos. Al modular las vías inflamatorias y reducir la producción de mediadores que inducen el dolor, podría servir como un compuesto principal para el desarrollo de nuevos medicamentos antiinflamatorios y para aliviar el dolor .
Usos Antiepilépticos
Los compuestos con una porción de triazol se han asociado con actividades anticonvulsivas. Este compuesto podría explorarse por su potencial para estabilizar la activación neuronal y prevenir las convulsiones, ofreciendo una nueva vía para el tratamiento de la epilepsia .
Aplicaciones Antihipertensivas
Los derivados de la quinazolina son conocidos por poseer propiedades antihipertensivas. Pueden actuar como vasodilatadores, relajando los vasos sanguíneos y, por lo tanto, reduciendo la presión arterial. Este compuesto podría investigarse por su posible uso en el manejo de la hipertensión .
Efectos Antidepresivos y Ansiolíticos
La similitud estructural con los medicamentos antidepresivos y ansiolíticos conocidos sugiere que este compuesto podría ser beneficioso en el tratamiento de los trastornos del estado de ánimo. Su mecanismo de acción podría implicar la modulación de los sistemas de neurotransmisores dentro del cerebro .
Propiedades
IUPAC Name |
7-chloro-N-(3-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N5O2/c17-8-2-1-3-10(6-8)19-16(25)13-14-20-15(24)11-7-9(18)4-5-12(11)23(14)22-21-13/h1-7,22H,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJFEZJTZOSSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2558782.png)
![N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2558783.png)
![5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2558787.png)


![8-(2,5-dimethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2558791.png)
![5-(hydroxymethyl)-2-imino-N-(4-methoxyphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2558792.png)
![N-cycloheptyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2558794.png)

![methyl 2-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate](/img/structure/B2558798.png)


![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)
